molecular formula C22H24N4O5 B2962682 N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 899786-80-2

N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2962682
CAS No.: 899786-80-2
M. Wt: 424.457
InChI Key: ZSEADQOWDIMBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic quinazolinone derivative with the molecular formula C22H24N4O5 and a molecular weight of 424.457 g/mol . This compound is characterized by a 2,4-dioxo-1,2-dihydroquinazoline core structure, which is substituted at the N1 position with a 3-nitrobenzyl group and at the C3 position with a propanamide chain bearing an N-butyl moiety . Quinazolinone derivatives are a significant class of nitrogen-containing heterocycles known for their diverse pharmacological profiles in research, which includes investigated anticancer, anti-inflammatory, and antimicrobial properties . The 3-nitrobenzyl group in its structure may undergo metabolic reduction to form an aminobenzyl derivative, which could potentially influence its interactions with biological targets . The molecular hybridization strategy, combining the quinazolinone pharmacophore with an amide linkage, is a recognized approach in medicinal chemistry for developing compounds with novel mechanisms of action . This product is offered for in-vitro research applications only. It is strictly not for human or veterinary diagnostic or therapeutic use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-butyl-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-2-3-12-23-20(27)11-13-24-21(28)18-9-4-5-10-19(18)25(22(24)29)15-16-7-6-8-17(14-16)26(30)31/h4-10,14H,2-3,11-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEADQOWDIMBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-butyl-3-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. The compound features a quinazolinone core, which is known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C22H24N4O5
Molecular Weight: 424.457 g/mol
Purity: Typically 95% .

The compound contains several functional groups:

  • Butyl group : A four-carbon alkyl chain.
  • Nitrobenzyl group : A benzene ring with a nitro group and a methyl group.
  • Quinazolinone moiety : Known for its diverse biological activities.

Target of Action

Quinazolinone derivatives are reported to interact with various biological targets, influencing cellular processes such as cell cycle progression and apoptosis. The nitrobenzyl group may undergo metabolic reduction to form an aminobenzyl group, potentially enhancing its interaction with biological targets .

Mode of Action

The exact mode of action for this compound remains to be fully elucidated. However, it is hypothesized that similar compounds exhibit cytotoxic effects through:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of inflammatory pathways.

Biochemical Pathways

Research indicates that quinazolinone derivatives can interfere with several biochemical pathways. These include:

  • Cell Cycle Regulation : Disruption of the normal progression can lead to increased apoptosis in cancer cells.
  • Signal Transduction Pathways : Inhibition of pathways such as Wnt/β-catenin has been observed in related compounds, suggesting a potential mechanism for anticancer activity .

Anticancer Activity

Several studies have demonstrated the anticancer potential of quinazolinone derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. The IC50 values reported for related compounds range from 2 to 10 µM depending on the specific cell line tested .
CompoundCell LineIC50 (µM)
Compound ASW4802
Compound BHCT1160.12
N-butyl derivativeVariousTBD

Anti-inflammatory Effects

Quinazolinone derivatives have also been shown to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, contributing to their therapeutic potential in inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity may be attributed to the interference with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a quinazolinone derivative in xenograft models of colorectal cancer. The compound significantly reduced tumor growth and altered gene expression profiles associated with proliferation and apoptosis .

Case Study 2: Inhibition of HDACs

Another investigation focused on hydroxamic acid derivatives that share structural similarities with our compound. These derivatives demonstrated potent histone deacetylase (HDAC) inhibitory activity, leading to enhanced antitumor effects in vitro .

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural homology with several quinazolinone derivatives, differing primarily in substituents on the quinazoline ring and the alkyl/aryl groups on the propanamide side chain. Key analogs include:

Compound Name Substituents on Quinazoline Core Propanamide Side Chain Molecular Formula Molecular Weight (g/mol)
Target Compound 1-(3-Nitrobenzyl), 2,4-dioxo N-butyl C₂₃H₂₅N₅O₅* ~451.5 (estimated)
N-butyl-5-chloro-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3g) 5-Chloro, 2,4-dioxo N-butyl C₂₀H₂₀ClN₃O₃ 385.8
2-(2,4-Dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethyl benzamide (3f) 2,4-dioxo N-phenethyl C₂₃H₂₁N₃O₃ 387.4
N-(4-Bromophenyl)-2-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3l) 6-Fluoro, 2,4-dioxo N-(4-bromophenyl) C₂₁H₁₄BrFN₂O₃ 465.3
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1 in ) Pyridone substituent (non-quinazolinone) N-benzyl C₁₅H₁₄N₂O₂ 266.3

*Note: Molecular weight of the target compound is estimated based on its formula.

Key Observations :

  • The butyl propanamide chain contributes to lipophilicity, which may influence membrane permeability compared to shorter chains (e.g., ethyl in 3h) or aromatic substituents (e.g., phenethyl in 3f) .

Physical and Chemical Properties

Melting points and solubility vary significantly with substituents:

Compound Melting Point (°C) Notable Properties
Target Compound Not reported Likely moderate solubility in DMSO/ethanol
N-butyl-5-chloro-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3g) 203–205 Lower melting point due to chloro substitution
N-(4-Bromophenyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide (3e) 261–263 High melting point, likely crystalline solid
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Not reported Hydroxamic acid derivative with radical scavenging activity

Trends :

  • Halogen substituents (e.g., Cl, Br) increase melting points due to enhanced intermolecular forces .
  • Bulky aromatic groups (e.g., phenethyl in 3f) reduce solubility in polar solvents compared to alkyl chains .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

The compound can be synthesized via multi-step organic reactions, including condensation, cyclization, and functional group modifications. For example, similar quinazolinone derivatives are synthesized using I2/TBHP-mediated domino reactions under mild conditions, achieving yields of 65–85% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalyst systems : Iodine/tert-butyl hydroperoxide (I2/TBHP) improves regioselectivity in heterocycle formation.
  • Temperature control : Reactions performed at 60–80°C minimize side products. Characterization of intermediates via TLC and HPLC ensures purity before proceeding to subsequent steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) to confirm the quinazolinone core and nitrobenzyl substituents .
  • FT-IR : Detect absorption bands for C=O (1680–1720 cm⁻¹) and NO2 (1520–1350 cm⁻¹) .
  • ESI-HRMS : Validate molecular weight (±0.002 Da accuracy) to confirm stoichiometry . Melting points (e.g., 203–205°C for analogous compounds) provide additional purity verification .

Advanced Research Questions

Q. How can computational modeling and AI-driven tools optimize synthesis and predict reactivity?

Quantum chemical calculations (e.g., density functional theory) identify transition states and reaction pathways, reducing trial-and-error experimentation. For instance:

  • Reaction path search : Predicts intermediates and byproducts for nitrobenzyl substitution reactions .
  • AI-driven optimization : Platforms like COMSOL Multiphysics integrate machine learning to simulate reaction kinetics and optimize parameters (e.g., temperature, solvent ratios) in silico . Feedback loops between computational predictions and experimental validation (e.g., adjusting reaction conditions based on simulated energy barriers) enhance yield and selectivity .

Q. What experimental design strategies are recommended to investigate structure-activity relationships (SAR)?

Use factorial design to systematically vary substituents (e.g., nitro position, alkyl chain length) and assess biological activity:

  • Variables : Nitro group orientation (meta vs. para), steric effects of the N-butyl chain.
  • Response surface methodology (RSM) : Models interactions between variables to identify optimal structural motifs for target binding . For example, replacing the 3-nitrobenzyl group with a 4-fluorobenzyl moiety in analogous compounds increased antiproliferative activity by 40%, highlighting the importance of substituent positioning .

Q. How should researchers resolve discrepancies in biological activity data across studies?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized protocols : Adopt CLP guidelines for cytotoxicity assays (e.g., MTT assay at 48-hour incubation) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors . For instance, conflicting IC50 values for similar compounds may reflect differences in solvent polarity (DMSO vs. ethanol) during dissolution .

Q. What advanced separation techniques improve purification of this hydrophobic compound?

  • Membrane-based nanofiltration : Removes low-molecular-weight impurities while retaining the target compound (MW ~450–600 g/mol) .
  • High-performance countercurrent chromatography (HPCCC) : Achieves >95% purity for quinazolinone derivatives using heptane/ethyl acetate/water solvent systems .
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms stereochemistry and packing efficiency, critical for reproducibility.

Methodological Best Practices

  • Data validation : Cross-reference NMR shifts and HRMS data with PubChem entries (e.g., InChIKey: JTEDVNFIPPZBEN-UHFFFAOYSA-N) to avoid misassignment .
  • Ethical reporting : Disclose solvent purity, catalyst batch numbers, and instrument calibration dates to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.